molecular formula C12H12N4O2 B604555 N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1266547-90-3

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B604555
CAS No.: 1266547-90-3
M. Wt: 244.25g/mol
InChI Key: CESBSEAURWKLQQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Hydroxybenzylidene)-2-hydroxybenzohydrazide
  • N’-(2-Hydroxybenzylidene)-3,5-dibromo-2-hydroxybenzohydrazide
  • N’-(2-Hydroxybenzylidene)-2,4-dichlorobenzohydrazide

Uniqueness

N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and enhances its biological activity compared to other hydrazone derivatives .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBSEAURWKLQQ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.